molecular formula C13H11FN2O2 B8780432 4-(N-Benzylamino)-3-fluoronitrobenzene

4-(N-Benzylamino)-3-fluoronitrobenzene

Cat. No. B8780432
M. Wt: 246.24 g/mol
InChI Key: NTPGVWDPQFFUSU-UHFFFAOYSA-N
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Description

4-(N-Benzylamino)-3-fluoronitrobenzene is a useful research compound. Its molecular formula is C13H11FN2O2 and its molecular weight is 246.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(N-Benzylamino)-3-fluoronitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-Benzylamino)-3-fluoronitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(N-Benzylamino)-3-fluoronitrobenzene

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

N-benzyl-2-fluoro-4-nitroaniline

InChI

InChI=1S/C13H11FN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2

InChI Key

NTPGVWDPQFFUSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 23.9 g (16.9 mL, 0.15 mol) of 3,4-difluoronitrobenzene and 29.1 g (39.2 mL, 0.23 mol) of N, N-diisopropylethylamine in 285 mL acetonitrile was treated with 19.3 g (19.7 mL, 0.18 mol) of benzylamine, followed by warming at reflux for 5 h. The mixture was concentrated in vacuo and the residue was dissolved in 200 mL ethyl acetate, followed by extraction with water (3×50 mL). Drying (Na2SO4) and concentration in vacuo afforded a yellow solid, which was recrystallized from hot ethyl acetate-hexane to afford 32.25 g (87%) of the title compound as yellow-orange needles, mp 97.5-99° C.
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
39.2 mL
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

50 g (34.5 mL, 14.3 mmol) 3,4-difluoronitrobenzene and 44.6 mL (408.6 mmol) benzylamine were combined with 600 mL acetonitrile, and then 82.3 mL (471.5 mmol) N,N-diisopropylethylamine (DIPEA) was added thereto. The resultant mixture was slowly heated to reflux. The reaction substantially completed after refluxing 5 hours, as monitored by a real-time thin layer chromatography (TLC). Then, heating was stopped and the mixture was allowed to cool to room temperature, resulting in the precipitation of a colorless transparent crystal. The mixture was filtered when substantially no more crystal precipitated. The filtrate was evaporated in a rotatory evaporator to afford a yellowish solid, which was recrystallized with ethanol to obtain a yellow crystal. Then, the yellow crystal was dried and weighed 72.5 g, with a yield of 93.7%.
Quantity
34.5 mL
Type
reactant
Reaction Step One
Quantity
44.6 mL
Type
reactant
Reaction Step Two
Quantity
82.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

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